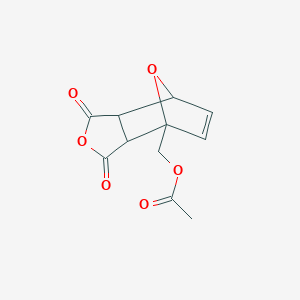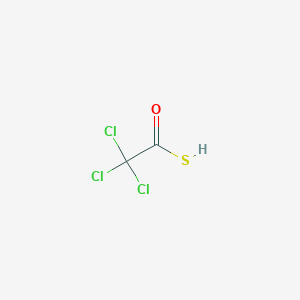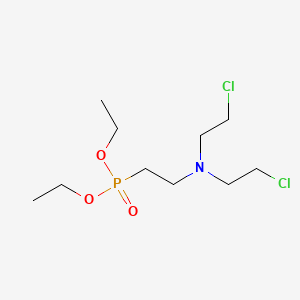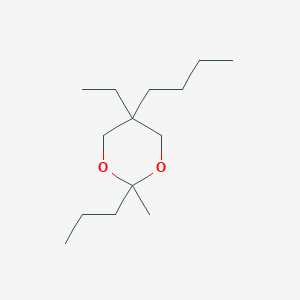
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane is an organic compound belonging to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its unique substituents, which include butyl, ethyl, methyl, and propyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane typically involves the cyclization of appropriate diols or hydroxy ethers in the presence of acid catalysts. One common method is the acid-catalyzed cyclization of 1,5-diols. The reaction conditions often include the use of strong acids such as sulfuric acid or p-toluenesulfonic acid at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the reactants are mixed and passed through a heated reactor containing the acid catalyst. This method ensures a consistent and high yield of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Halogenation or other substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like chlorine (Cl₂) or bromine (Br₂) under UV light or in the presence of a catalyst.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane has various applications in scientific research:
Chemistry: Used as a solvent or reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane depends on its specific application. In biological systems, it may interact with cellular membranes or enzymes, altering their function. The molecular targets and pathways involved can vary, but the compound’s unique structure allows it to engage in specific interactions with biological molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxane: The parent compound with no substituents.
2-Methyl-1,3-dioxane: A similar compound with a single methyl group.
2,5-Dimethyl-1,3-dioxane: A dioxane derivative with two methyl groups.
Uniqueness
5-Butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane stands out due to its multiple and diverse substituents, which confer unique chemical and physical properties
Propriétés
Numéro CAS |
6282-30-0 |
|---|---|
Formule moléculaire |
C14H28O2 |
Poids moléculaire |
228.37 g/mol |
Nom IUPAC |
5-butyl-5-ethyl-2-methyl-2-propyl-1,3-dioxane |
InChI |
InChI=1S/C14H28O2/c1-5-8-10-14(7-3)11-15-13(4,9-6-2)16-12-14/h5-12H2,1-4H3 |
Clé InChI |
LEHBTNZVURGGBF-UHFFFAOYSA-N |
SMILES canonique |
CCCCC1(COC(OC1)(C)CCC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-[(2-Amino-3-hydroxybutanoyl)amino]-3-methylbutanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B14727440.png)
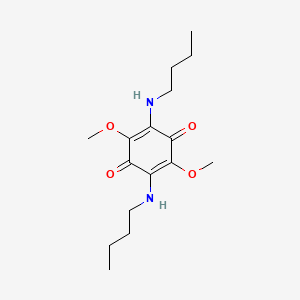
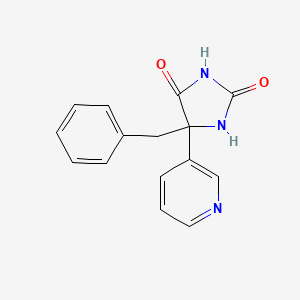
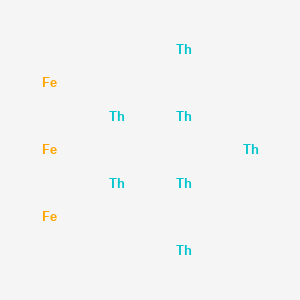
![[4-(2-Hydroxypropoxy)phenyl]arsonous acid](/img/structure/B14727475.png)

